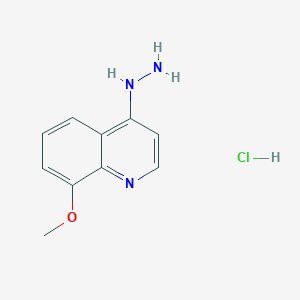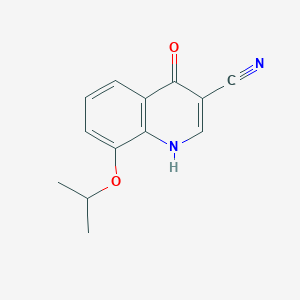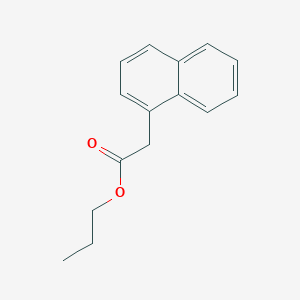
Propyl 1-naphthylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPYL 2-(NAPHTHALEN-1-YL)ACETATE: is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propyl group attached to the acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves the esterification of naphthalene-1-acetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-1-acetic acid+PropanolAcid catalystPROPYL 2-(NAPHTHALEN-1-YL)ACETATE+Water
Industrial Production Methods: In an industrial setting, the production of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalene-1-ethanol.
Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles, such as ammonia (NH₃) or halide ions (Cl⁻, Br⁻), in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-1-acetic acid and propionic acid.
Reduction: Naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs with improved pharmacological properties. Its structural similarity to other bioactive naphthalene derivatives makes it a candidate for drug development.
Industry: In the industrial sector, PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. It is also used as a plasticizer in the production of polymers and resins.
作用机制
The mechanism of action of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
相似化合物的比较
Naphthalene-1-acetic acid: A precursor in the synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE.
Naphthalene-1-ethanol: A reduction product of the compound.
Naphthalene-1-yl acetate: A structurally similar ester with different alkyl group.
Uniqueness: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl group enhances its solubility in organic solvents and influences its reactivity compared to other naphthalene derivatives.
属性
CAS 编号 |
551-04-2 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C15H16O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 |
InChI 键 |
MZIHHQHACSMVIF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


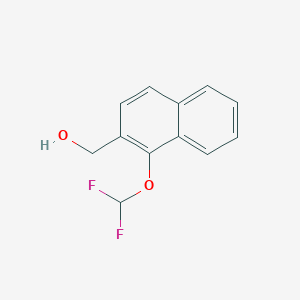



![6-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11880104.png)
![(3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methanol](/img/structure/B11880105.png)
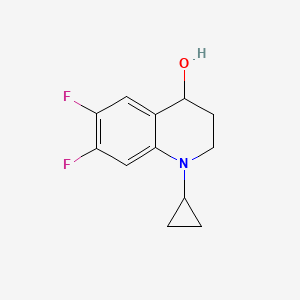

![(S)-1-((R)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol](/img/structure/B11880119.png)
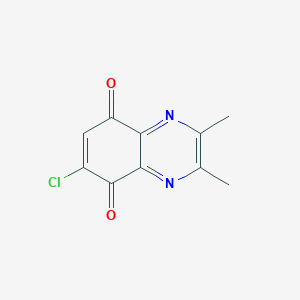
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11880151.png)
